![molecular formula C12H14N4O4S2 B14269693 2-[[3-(Carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid CAS No. 137697-53-1](/img/structure/B14269693.png)
2-[[3-(Carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[3-(Carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid is a complex organic compound with the molecular formula C12H14N4O4S2 and a molecular weight of 342.394 g/mol . This compound is known for its unique structure, which includes both carboxylic acid and carbamothioylamino groups, making it an interesting subject for various chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-(Carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid typically involves the reaction of glycine derivatives with isothiocyanatesThe final step involves deprotection to yield the desired compound .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-[[3-(Carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbamothioyl groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamothioyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[[3-(Carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[[3-(Carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s carbamothioyl groups can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycine, N,N’-[1,3-phenylenebis(iminocarbonothioyl)]bis: A structurally similar compound with comparable properties.
Carboxymethylcarbamothioylamino derivatives: Other derivatives with variations in the substituent groups.
Uniqueness
2-[[3-(Carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
137697-53-1 |
|---|---|
Molekularformel |
C12H14N4O4S2 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
2-[[3-(carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid |
InChI |
InChI=1S/C12H14N4O4S2/c17-9(18)5-13-11(21)15-7-2-1-3-8(4-7)16-12(22)14-6-10(19)20/h1-4H,5-6H2,(H,17,18)(H,19,20)(H2,13,15,21)(H2,14,16,22) |
InChI-Schlüssel |
IWNFBJWNUOKNTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)NC(=S)NCC(=O)O)NC(=S)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]propane-1,3-dione](/img/structure/B14269621.png)

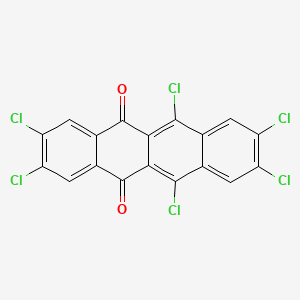
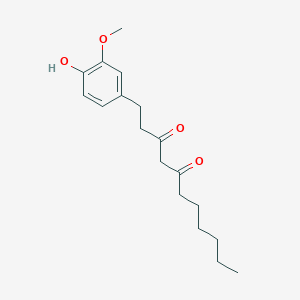
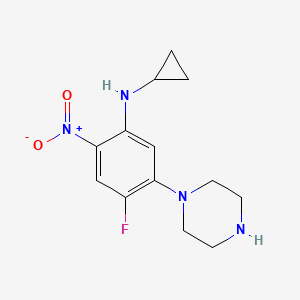
![2H-Pyran-2,6(3H)-dione, 4-[4-(1,1-dimethylethyl)phenyl]dihydro-](/img/structure/B14269665.png)
oxophosphanium](/img/structure/B14269673.png)

![1H-1,2,4-Triazole, 1-[[2-(4-fluorophenyl)-2-oxetanyl]methyl]-](/img/structure/B14269678.png)
![Bis[(oxiran-2-yl)methyl] propylphosphonate](/img/structure/B14269679.png)
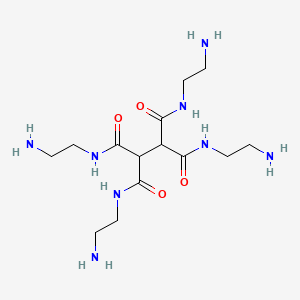
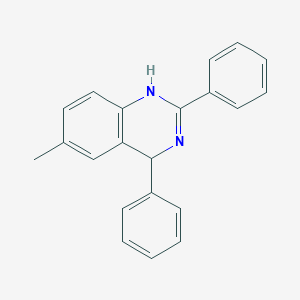
![1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14269692.png)
![1,5-Diphenyl-6,7-dioxa-3lambda~6~-thiabicyclo[3.2.2]nonane-3,3-dione](/img/structure/B14269700.png)
